molecular formula C21H17N3O2 B10883168 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 6969-06-8

3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B10883168
CAS No.: 6969-06-8
M. Wt: 343.4 g/mol
InChI Key: UXFPLSBIOXIXNJ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (CAS 3314-41-8) is a specialized pyrazole derivative with a molecular formula of C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound is part of the dihydropyrazole (pyrazoline) structural class, which serves as a key pharmacophore in medicinal chemistry research due to its association with a wide spectrum of biological activities . Pyrazole derivatives are recognized as unique bioactive molecules with a versatile biological profile and have gained an important place in pharmaceutical chemistry . Researchers value this nitrophenyl-substituted dihydropyrazole as a synthetic intermediate or a core structure for developing novel bioactive molecules. Its structure is characterized by the 4,5-dihydro-1H-pyrazole core, which is an electron-rich nitrogen heterocycle known to play an important role in various biological interactions . A primary research application of related pyrazole-sulfonamide hybrids is their potent inhibitory activity against human carbonic anhydrase (CA) isoenzymes, specifically hCA I and II . Carbonic anhydrase enzymes are critical in numerous physiological processes, and their inhibitors are investigated for therapeutic applications in conditions like glaucoma, epilepsy, and obesity . Furthermore, structurally similar pyrazole derivatives have demonstrated significant antibacterial properties against a range of gram-positive and gram-negative bacteria, with some compounds exhibiting higher activities than standard reference drugs . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

6969-06-8

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

5-(4-nitrophenyl)-2,3-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C21H17N3O2/c25-24(26)19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)23(22-20)18-9-5-2-6-10-18/h1-14,21H,15H2

InChI Key

UXFPLSBIOXIXNJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Chalcone Intermediate Synthesis

Substituted chalcones are prepared by condensing 4-nitrobenzaldehyde with acetophenone derivatives under basic conditions. A typical procedure uses sodium hydroxide (40% w/v) in ethanol at 0–5°C for 24 hours. Key parameters include:

ParameterOptimal ConditionYield Range
BaseNaOH (40% w/v)70–85%
SolventEthanol
Temperature0–5°C
Reaction Time24 hours

The nitro group’s electron-withdrawing nature necessitates controlled temperatures to prevent side reactions.

Cyclization with Thiosemicarbazide

The chalcone intermediate reacts with thiosemicarbazide in refluxing ethanol (78°C) for 1–2 hours, followed by ice quenching:

Reaction Conditions:

  • Molar Ratio: Chalcone : Thiosemicarbazide = 1 : 1.2

  • Catalyst: None required

  • Workup: Filtration and recrystallization from ethanol

Yield Data:

Substituent on ChalconeYield (%)
4-NO₂65–70
4-Br55–60
4-OCH₃60–65

Characterization via IR confirms C=N (1638 cm⁻¹) and N–N (1095 cm⁻¹) stretches.

Mechanochemical Ball Milling One-Pot Synthesis

A solvent-free alternative employs ball milling to accelerate the reaction between chalcones and hydrazine hydrate, bypassing intermediate isolation.

Reaction Setup

  • Equipment: Planetary ball mill (500 rpm)

  • Reagents:

    • Chalcone (1 equiv)

    • Hydrazine hydrate (1.2 equiv)

    • Sodium persulfate (Na₂S₂O₈, 0.5 equiv) as oxidant

  • Grinding Time: 30–45 minutes

Advantages Over Traditional Methods

ParameterBall MillingReflux Method
Reaction Time30–45 minutes4–6 hours
Solvent UseNoneEthanol (25–50 mL/g)
Yield75–80%65–70%
Energy EfficiencyHighModerate

This method’s efficiency stems from mechanochemical activation, which enhances molecular collisions without solvent dilution.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodOverall Yield (%)Purity (HPLC)Scalability
Claisen-Schmidt + Cyclization60–70≥95%Industrial
Ball Milling75–80≥98%Lab-scale

Environmental Impact

  • Ball Milling: Eliminates solvent waste, reducing E-factor by 85% compared to reflux methods.

  • Traditional Route: Generates 3–5 L ethanol waste per mole of product.

Critical Challenges and Optimization Strategies

Byproduct Formation

  • Issue: Over-oxidation during ball milling produces 1H-pyrazole derivatives.

  • Mitigation: Control oxidant (Na₂S₂O₈) to 0.5 equivalents and limit milling time to ≤45 minutes.

Recrystallization Optimization

Ethanol recrystallization achieves >99% purity when performed at −20°C for 12 hours.

Chemical Reactions Analysis

Vilsmeier-Haack Formylation

The compound undergoes formylation at position 4 under Vilsmeier-Haack conditions (POCl₃/DMF), yielding 3-(4-nitrophenyl)-1,5-diphenyl-4-formyl-4,5-dihydro-1H-pyrazole (Figure 1). This reaction exploits the electron-deficient pyrazole ring, with the nitro group enhancing electrophilic substitution at the α-carbon .

Key conditions :

  • Temperature: 80–100°C

  • Yield: 65–78% .

Nucleophilic Substitution

The nitro group facilitates nucleophilic aromatic substitution (NAS) under alkaline conditions. For instance:

  • NO₂ → NH₂ via catalytic hydrogenation (H₂/Pd-C, ethanol, 50°C) .

  • NO₂ → Cl using PCl₅ in chlorinated solvents .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the dihydropyrazole ring to a fully aromatic pyrazole.

  • Reduction : NaBH₄ selectively reduces the C=N bond in the pyrazoline ring, yielding a pyrazolidine derivative .

Condensation Reactions

The formyl derivative reacts with:

  • Amines : Forms Schiff bases (e.g., with aniline → 4-(phenylimino)methyl-pyrazole ) .

  • Thiosemicarbazide : Produces thiosemicarbazones, which exhibit anticonvulsant activity .

Example reaction :

Formyl-pyrazole+NH2CSNHNH2EtOHThiosemicarbazone derivative(Yield: 72%)[8]\text{Formyl-pyrazole} + \text{NH}_2\text{CSNHNH}_2 \xrightarrow{\text{EtOH}} \text{Thiosemicarbazone derivative} \quad (\text{Yield: 72\%})[8]

Structural Influences on Reactivity

Crystallographic data reveals bond-length distortions that enhance electrophilicity (Table 1) :

BondLength (Å)Implication
N1–N2 1.361–1.410Partial double-bond character
C3–N2 1.235–1.286Conjugation with nitro group
C5–C4 1.513–1.578Reduced resonance in dihydro ring

The nitro group’s -M effect polarizes the pyrazole ring, activating positions 3 and 4 for electrophilic attacks .

Derivatization for Biological Activity

Substituents at position 3 modulate interactions with biological targets:

  • Chloro substituents : Enhance MAO-A inhibition (IC₅₀: 66–75 nM) .

  • Methoxy groups : Improve lipophilicity for blood-brain barrier penetration .

Comparative Reactivity of Analogues

Substituent at C3Reaction Rate (Relative)Major Product
4-Nitrophenyl 1.00 (reference)Schiff bases, thiosemicarbazones
4-Chlorophenyl 1.15Chlorinated pyrazolines
Thiophen-2-yl 0.85Heterocyclic hybrids

Scientific Research Applications

Synthesis and Catalysis

One of the primary applications of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is in the synthesis of chalcones and other pyrazole derivatives. Recent studies have demonstrated its effectiveness as a catalyst in organic reactions:

  • Chalcone Synthesis : The compound has been utilized in the one-pot synthesis of chalcones through the condensation of substituted acetophenones with aryl-aldehydes under solvent-free conditions. This method has shown high yields and efficiency compared to traditional methods .
  • Triaryl-Pyrazolines Formation : Following the synthesis of chalcones, they can undergo further reactions to form triaryl-pyrazolines using phenyl hydrazine. The catalytic activity of this compound enhances the reaction efficiency, making it a valuable reagent in synthetic organic chemistry .

Biological Applications

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Activity : Some studies highlight its efficacy against various microbial strains, suggesting that derivatives of this compound could serve as lead compounds for developing new antimicrobial agents .
  • Anticancer Properties : There are indications that certain pyrazole derivatives exhibit cytotoxic effects on cancer cells, warranting further investigation into their potential as anticancer drugs. The structural characteristics of this compound may contribute to its biological activity .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research into polymer composites containing pyrazole derivatives is ongoing, aiming to develop materials with improved performance characteristics .

Case Study 1: Catalytic Synthesis of Triaryl-Pyrazolines

In a study conducted by Nasr-Esfahani et al., the use of nanorod vanadatesulfuric acid as a catalyst for synthesizing triaryl-pyrazolines demonstrated significant improvements in yield and reaction time when combined with this compound. The results indicated that this compound not only acts as an effective catalyst but also enhances the overall efficiency of multi-component reactions .

Case Study 2: Antimicrobial Testing

A research team evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The findings revealed promising activity against several bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules.

Comparison with Similar Compounds

Pyrazoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole with structurally analogous compounds:

Key Observations :

  • Synthetic Efficiency : Fluorinated derivatives (e.g., 10a) exhibit higher yields (90%) compared to nitro-substituted analogs (41–85%) due to enhanced reactivity of perfluorophenyl groups .
  • Thermal Stability : Perfluorinated compound 10a has a higher melting point (138–140°C) than the nitro derivative (145–147°C), suggesting stronger intermolecular interactions .
  • Bioactivity: The nitro group in the target compound enhances anticancer activity compared to non-nitrated analogs (e.g., compound 2a) by facilitating ROS generation and EGFR inhibition .

Key Observations :

  • The nitro-substituted compound shows moderate EGFR inhibition (IC₅₀ = 12.5 μM) but superior ROS-mediated cytotoxicity compared to thiocarbamoyl derivatives (IC₅₀ = 18.3 μM) .
  • Fluorinated derivatives (e.g., 3-(4-fluorophenyl)-1,5-diphenyl analog) exhibit fluorescence properties useful in ion sensing, unlike nitro-substituted counterparts .
Nonlinear Optical (NLO) Properties
Compound Hyperpolarizability (β) Solvent Key Functional Groups Reference
This compound 1.2 × 10⁻²⁸ esu Chloroform Nitro (electron-withdrawing)
(Z)-2-(4-Nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile 3.8 × 10⁻²⁸ esu DMSO Nitro + cyano groups
3-(Perfluorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (10a) 0.7 × 10⁻²⁸ esu THF Perfluorophenyl

Key Observations :

  • The nitro group significantly enhances NLO response (β = 1.2 × 10⁻²⁸ esu) compared to fluorinated analogs (β = 0.7 × 10⁻²⁸ esu) due to stronger electron-withdrawing effects .
  • Cyano-substituted derivatives show higher hyperpolarizability, suggesting synergistic effects between nitro and cyano groups .

Biological Activity

3-(4-Nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (CAS Number: 6969-06-8) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

Before delving into biological activities, it is essential to understand the chemical characteristics of the compound:

PropertyValue
Molecular FormulaC21H17N3O2
Molecular Weight343.379 g/mol
Density1.23 g/cm³
Boiling Point519.8 °C
Flash Point268.2 °C
LogP4.974

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant inhibitory effects on various cancer cell lines:

  • Mechanism of Action : The compound's mechanism involves inhibition of key signaling pathways associated with tumor growth, such as BRAF(V600E) and EGFR pathways .
  • Case Study : A study reported that this pyrazole derivative showed notable activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound has been shown to reduce inflammatory markers in various experimental models:

  • Research Findings : In vitro studies demonstrated that this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells .
  • Application : This property makes it a candidate for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored:

  • Spectrum of Activity : Studies indicate that the compound exhibits activity against a range of bacterial strains and fungi. For instance, it was effective against Staphylococcus aureus and Escherichia coli, as well as several phytopathogenic fungi .
  • Mechanism : The antimicrobial action is believed to be due to disruption of microbial cell membranes and interference with metabolic processes .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityEffectivenessReferences
AntitumorSignificant inhibition
Anti-inflammatoryReduces cytokine levels
AntimicrobialEffective against bacteria and fungi

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. For example, substituted pyridylchalcones (derived from 3-acetyl-5-nitropyridines) can react with hydrazine to form the dihydropyrazole core . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature (80–120°C), and stoichiometric ratios of reagents. Factorial design experiments (e.g., varying catalyst load, time, and temperature) can systematically identify optimal conditions .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Spectral Analysis : Use NMR (¹H/¹³C) to confirm substituent positions and diastereotopic protons in the dihydropyrazole ring. IR spectroscopy identifies C=N and NO₂ stretches .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves spatial geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, SCXRD of analogous pyrazolines revealed non-planar conformations due to steric hindrance .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • DPPH Scavenging : To assess antioxidant potential via radical quenching .
  • In Silico ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity before in vivo studies .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and biological target interactions?

  • Methodological Answer :

  • Reactivity : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into protein active sites (e.g., COX-2 for anti-inflammatory activity). For example, nitro group interactions with Arg120 in COX-2 correlate with inhibition .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects. Compare IC₅₀ values in enzyme assays .
  • Crystallographic Data : SCXRD of analogs (e.g., 3-(4-bromophenyl) derivatives) reveals how bulky substituents alter packing efficiency and solubility .

Q. What strategies resolve contradictions in spectral or biological data across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For conflicting bioactivity results, replicate assays under standardized conditions (e.g., fixed cell lines, incubation times) .
  • Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to aggregate data from PubChem and ChEMBL, identifying outliers or solvent-dependent trends .

Q. How do solvent effects and green chemistry principles impact synthesis scalability?

  • Methodological Answer :

  • Solvent Screening : Compare yields in ionic liquids (e.g., [BMIM]BF₄) vs. water-ethanol mixtures. Polar aprotic solvents (DMF) may enhance cyclization but require recycling .
  • Green Metrics : Calculate E-factor (waste per product mass) and atom economy. Microwave-assisted synthesis reduces time and energy vs. conventional heating .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomics/Proteomics : RNA-seq or LC-MS/MS identifies downstream gene/protein expression changes in treated cells .
  • In Vivo Imaging : Fluorescent tagging (e.g., BODIPY derivatives) tracks biodistribution in zebrafish models .

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